

# indapamide combination therapy perindopril clinical outcomes

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## Compound Focus: Indapamide hemihydrate

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## Clinical Outcomes of Perindopril/Indapamide Therapy

Outcome Measure	Risk Reduction / Effect	Source of Data (Study/Trial)
All-Cause Mortality	15% reduction	Pooled analysis of PATS, PROGRESS, ADVANCE, HYVET [1]
Cardiovascular Death	21% reduction	Pooled analysis of PATS, PROGRESS, ADVANCE, HYVET [1]
All Strokes	27% reduction	Pooled analysis of PATS, PROGRESS, ADVANCE, HYVET [1]
Fatal Stroke	36% reduction	Pooled analysis of PATS, PROGRESS, ADVANCE, HYVET [1]
SBP Reduction (vs. baseline)	~28 mmHg	PRIMUS Study (Real-World) [2]
DBP Reduction (vs. baseline)	~14 mmHg	PRIMUS Study (Real-World) [2]
Target BP Achievement	>80% of patients	Bosnian study (9 months) [3]

Outcome Measure	Risk Reduction / Effect	Source of Data (Study/Trial)
Therapy Adherence (SPC vs. Multiple Pills)	59.9% vs. 26.9%	Italian Real-World Analysis [4]

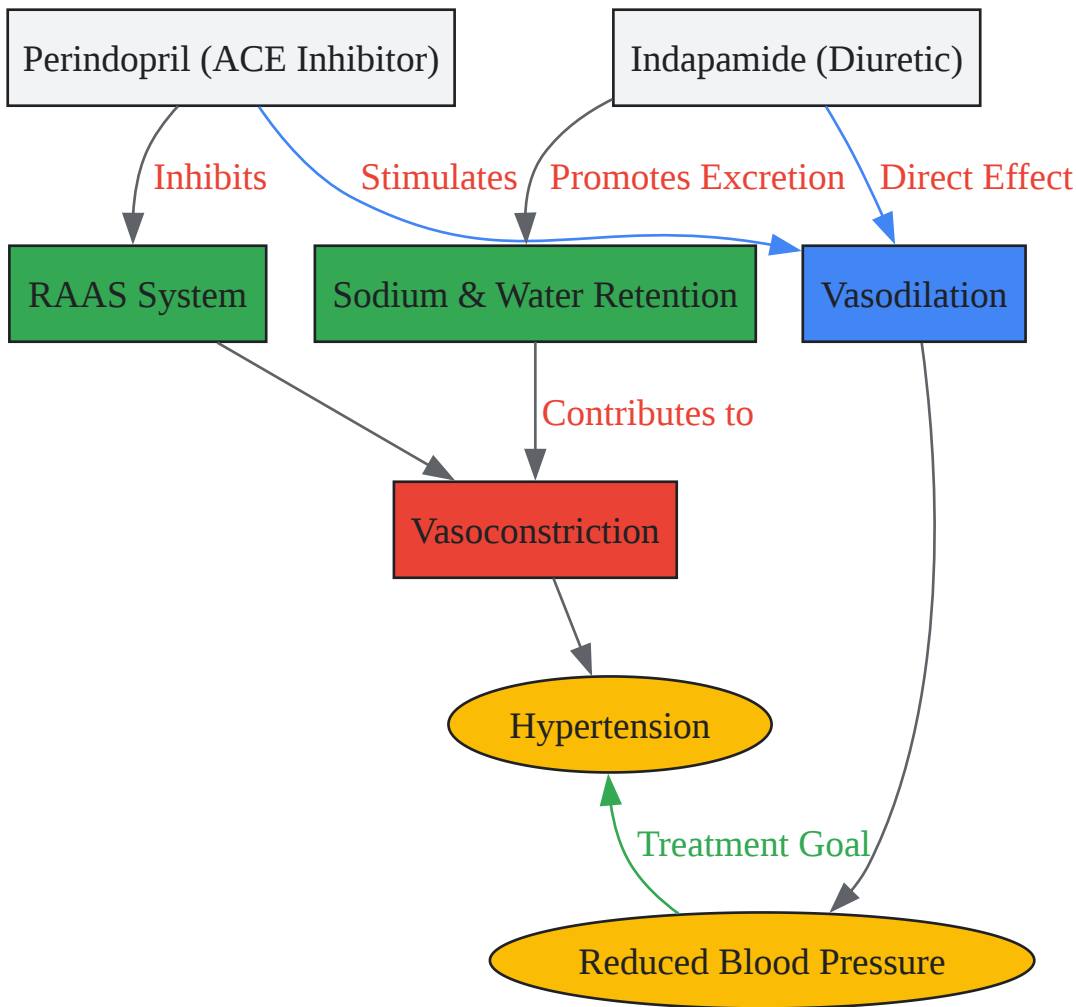
## Experimental Methodologies

The robust evidence for perindopril/indapamide comes from several large-scale studies employing rigorous methodologies.

- Pooled Analysis of RCTs:** A 2023 meta-analysis pooled individual data from four major, randomized, double-blind, placebo-controlled trials: **PATS, PROGRESS, ADVANCE, and HYVET** [1]. The population included 24,194 patients with a history of stroke, type 2 diabetes, or very old age. The primary outcome was the hazard ratio for all-cause death, with secondary outcomes including cardiovascular death and fatal and non-fatal strokes. A fixed-effects model was used for the meta-analysis due to low statistical heterogeneity [1].
- Real-World Observational Studies:** Studies like the **PRIMUS** study in Germany and a more recent study in Bosnia and Herzegovina were prospective, open-label, and observational [2] [3]. They involved thousands of patients with uncontrolled hypertension treated in a primary care setting. Patients received a fixed-dose combination of perindopril/indapamide, and blood pressure was measured at baseline and after several months. These studies aimed to evaluate effectiveness and safety in daily practice, outside the strict constraints of an RCT [2] [3].
- Comparative Strategy Trials:** The **STRATHE** trial was a double-blind, multicenter study that compared three first-line treatment strategies [5]. Patients were randomized to receive either a low-dose combination of perindopril/indapamide, sequential monotherapy (atenolol, then losartan, then amlodipine), or a stepped-care approach (valsartan, then valsartan/HCTZ). The primary endpoint was the percentage of patients achieving target blood pressure after 9 months, with a key secondary endpoint being the percentage achieving target blood pressure without drug-related adverse events [6] [5].

## Mechanism of Action & Synergistic Rationale

The perindopril/indapamide combination is effective due to the complementary mechanisms of its components, which target different parts of the cardiovascular system. The following diagram illustrates this synergistic relationship.



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The diagram shows how the two drugs work through distinct pathways to lower blood pressure effectively and synergistically.

- **Perindopril (ACE Inhibitor):** Blocks the Angiotensin-Converting Enzyme (ACE), preventing the formation of angiotensin II, a potent vasoconstrictor. This leads to **vasodilation** and reduced vascular resistance [5].
- **Indapamide (Thiazide-like Diuretic):** Inhibits sodium reabsorption in the kidneys, increasing the excretion of sodium and water. This reduces plasma volume and **Sodium & Water Retention**. Unlike some older diuretics, indapamide also has a direct **vasodilatory** effect on peripheral blood vessels, contributing to its blood pressure-lowering action with a neutral metabolic profile [3] [5].

## Considerations for Researchers

- **Adherence and Formulation:** Real-world data strongly suggests that a **Single-Pill Combination (SPC)** is associated with significantly higher medication adherence compared to multiple-pill regimens. This improved adherence translates to better clinical outcomes and lower healthcare costs [4].
- **Safety and Tolerability:** Across studies, the combination demonstrated a good safety profile. The most frequent adverse events were generally mild, such as dry cough (associated with the ACE inhibitor). Discontinuation rates due to safety were relatively low, indicating good tolerability in diverse populations [1] [2].
- **Patient Selection:** The most compelling outcome data comes from studies involving **high-risk patients**, including those with a history of cerebrovascular events, type 2 diabetes, or who are very elderly. This suggests a particularly strong benefit for these demographic groups [1] [7] [5].

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